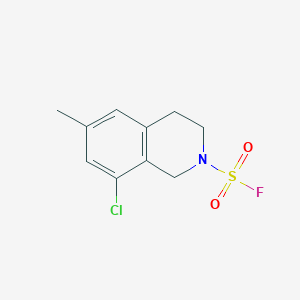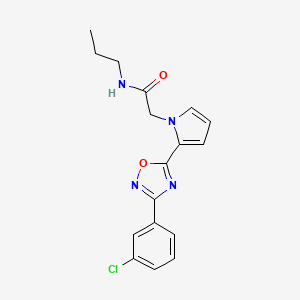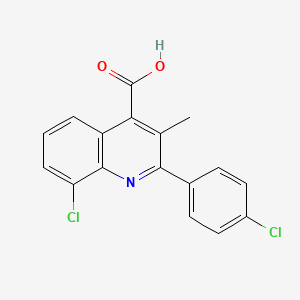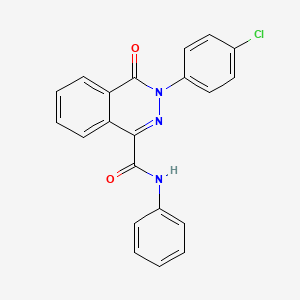
Thiomorpholine-3-carboxylic acid methyl ester hydrochloride
Overview
Description
Thiomorpholine-3-carboxylic acid methyl ester hydrochloride is a chemical compound with the CAS Number: 86287-91-4 . It has a molecular weight of 197.69 and is an off-white solid . The IUPAC name for this compound is methyl thiomorpholine-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for Thiomorpholine-3-carboxylic acid methyl ester hydrochloride is1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving Thiomorpholine-3-carboxylic acid methyl ester hydrochloride are not available, esters are known to undergo a variety of reactions. For instance, esters can be reduced to primary alcohols, converted into amides, or hydrolyzed back into their constituent alcohol and carboxylic acid .Physical And Chemical Properties Analysis
Thiomorpholine-3-carboxylic acid methyl ester hydrochloride is an off-white solid . It has a molecular weight of 197.69 .Scientific Research Applications
Synthesis and Chemical Properties
- Thiomorpholine-3-carboxylic acid methyl ester hydrochloride is involved in various synthesis processes. For instance, the reaction of methyl 2,3-dibromopropionate with aminoethanethiol and L-cysteine methyl ester leads to the formation of esters of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids (Eremeev et al., 1983).
- This chemical is used in the preparation of derivatives for various purposes, including antimicrobial activity. The synthesis of thiomorpholine derivatives involves nucleophilic substitution reactions (Kardile & Kalyane, 2010).
Biological and Pharmacological Research
- Research on thiomorpholine-3-carboxylic acid methyl ester hydrochloride also includes its bioactivation mechanism. For example, studies on L-Thiomorpholine-3-carboxylic acid (L-TMC), a cyclized analog of this compound, revealed its role in cytotoxicity and bioactivation in vitro and in vivo (Webster & Anders, 1989).
Synthesis for Antihypoxic Activity
- In the search for biologically active substances with antihypoxic actions, derivatives of this compound have been synthesized and tested for their potential as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Applications in Peptidomimetic Chemistry
- Thiomorpholine-3-carboxylic acid methyl ester hydrochloride has been used in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is relevant for applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
properties
IUPAC Name |
methyl thiomorpholine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULPERBPAAXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholine-3-carboxylic acid methyl ester hydrochloride | |
CAS RN |
86287-91-4 | |
| Record name | methyl thiomorpholine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2818555.png)
![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)
![3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2818560.png)


![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)



![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)